molecular formula C17H16N2O3S B186807 N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 106691-38-7

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B186807
CAS No.: 106691-38-7
M. Wt: 328.4 g/mol
InChI Key: XRPYNAFBMREEAB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazine ring fused with an acetamide group and a methoxyphenyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as an α-haloketone or α-haloester, under acidic or basic conditions.

    Acetamide Formation: The resulting benzothiazine intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the acetamide derivative.

    Methoxyphenyl Substitution: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-methoxyaniline and a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been studied for its potential therapeutic effects. Research indicates that compounds within the benzothiazine class exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazine possess significant antimicrobial activity against various pathogens. For instance, the compound's structure suggests it may inhibit bacterial growth through mechanisms similar to other known benzothiazines .

Anti-inflammatory Properties

Research has shown that benzothiazine derivatives can modulate inflammatory pathways. The methoxy group in this compound may enhance its anti-inflammatory effects by influencing the interaction with biological targets involved in inflammation .

Pharmacological Applications

The pharmacological profile of this compound is still under investigation, but preliminary findings suggest several potential applications:

Cancer Research

Benzothiazine derivatives have been explored for their anticancer properties. The unique structural features of this compound may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival .

Neurological Studies

Given the compound's structural similarity to other neuroactive agents, there is potential for its use in neurological studies. Research into benzothiazines has indicated possible effects on neurotransmitter systems, which could be relevant for conditions such as depression or anxiety .

Chemical Probes in Biological Studies

This compound can serve as a chemical probe to study biological processes due to its specific interactions with cellular targets. This application is crucial for understanding the mechanisms of action of similar compounds and for developing new therapeutic agents.

Target Identification

Using this compound as a probe can help identify and validate new biological targets for drug development. By observing its effects on cellular pathways, researchers can gain insights into the underlying mechanisms of diseases .

Case Studies and Research Findings

Several studies have highlighted the applications of benzothiazine derivatives:

  • Antimicrobial Efficacy : A study reported that a related benzothiazine compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those found in this compound could enhance efficacy against resistant strains .
  • Anti-cancer Activity : Research published in Cancer Letters indicated that benzothiazine derivatives could induce apoptosis in cancer cells through mitochondrial pathways .
  • Neuropharmacology : In neurological assays, related compounds showed promise in modulating serotonin receptors, opening avenues for treating mood disorders .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
  • N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propionamide
  • N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)butyramide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the acetamide linkage differentiates it from other benzothiazine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S with a molecular weight of approximately 328.39 g/mol. Its structure features a benzothiazin core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC17H16N2O3SC_{17}H_{16}N_{2}O_{3}S
Molecular Weight328.39 g/mol
LogP2.2093
Polar Surface Area72.333 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. A study found that benzothiazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function . The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . In vitro assays demonstrated that the compound can inhibit the proliferation of several cancer cell lines, indicating a promising avenue for further research in oncology .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or interact with cellular receptors, leading to downstream effects such as apoptosis and cell cycle arrest .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A series of benzothiazine derivatives were synthesized and tested for their antimicrobial efficacy. This compound was part of a group that showed significant inhibition against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .
  • Anticancer Research : In a study evaluating various benzothiazine derivatives for anticancer activity, this compound exhibited notable cytotoxic effects on human breast cancer cells (MCF7). The IC50 values indicated effective doses for inducing cell death compared to standard chemotherapeutic agents .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-12-8-6-11(7-9-12)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPYNAFBMREEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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